spectroscopic data (NMR, IR, MS) of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid
spectroscopic data (NMR, IR, MS) of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid
Comprehensive Spectroscopic Profiling of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic Acid: A Technical Guide for Structural Elucidation
Executive Summary
In modern drug discovery and agrochemical development, highly substituted phenylpropionic acids serve as critical building blocks. Specifically, 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-74-1)[1] incorporates both a heavy halogen (chlorine) and a strongly electron-withdrawing, lipophilic trifluoromethoxy (–OCF₃) group[2]. These substituents dramatically alter the electronic landscape of the aromatic ring, influencing metabolic stability and target binding affinity.
As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a simple checklist of peaks, but as a self-validating system . Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—must act as an orthogonal vector of proof. This whitepaper details the causality behind the spectral signatures of this compound and provides field-proven, step-by-step protocols for their acquisition.
Mechanistic Causality in Spectral Signatures
Understanding the spectroscopic data requires deconstructing the molecule's electronic environment:
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The –OCF₃ Group: This group is highly electronegative due to the fluorine atoms, withdrawing electron density via the inductive effect (-I). However, the oxygen atom can donate electron density into the ring via resonance (+R). This tug-of-war results in unique chemical shifts, particularly a highly characteristic ¹⁹F NMR singlet and a strongly deshielded ¹³C quartet[3].
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The Chlorine Atom: Chlorine exerts a strong inductive withdrawal effect but is a weak resonance donor. Its primary spectroscopic impact is the distinct isotopic signature (³⁵Cl and ³⁷Cl in a ~3:1 ratio) visible in mass spectrometry.
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The Propionic Acid Chain: The aliphatic –CH₂–CH₂– linker insulates the carboxylic acid from the aromatic ring's electronics. The terminal –COOH group dictates the ionization behavior in MS (favoring negative electrospray ionization) and dominates the FT-IR spectrum with broad hydrogen-bonded O–H stretching.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic data for 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid, synthesized from fundamental spectroscopic principles and substituent effect calculations.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| 2.65 | Triplet (J ≈ 7.5 Hz) | 2H | –CH₂–COOH | Deshielded by the adjacent carbonyl group. |
| 2.95 | Triplet (J ≈ 7.5 Hz) | 2H | Ar–CH₂– | Deshielded by the adjacent aromatic ring. |
| 7.05 – 7.30 | Multiplets / Broad Singlets | 3H | Aromatic H (C2, C4, C6) | Meta-coupling (J ≈ 1-2 Hz) due to 1,3,5-trisubstitution. |
| 12.10 | Broad Singlet | 1H | –COOH | Highly deshielded due to hydrogen bonding and oxygen electronegativity; often exchanges with D₂O. |
Table 2: ¹³C and ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality / Notes |
| ¹³C | 30.2 | Singlet | Ar–CH₂– | Aliphatic carbon. |
| ¹³C | 34.8 | Singlet | –CH₂–COOH | Alpha to carbonyl. |
| ¹³C | 120.5 | Quartet (J ≈ 256 Hz) | –OCF₃ | Massive one-bond carbon-fluorine scalar coupling. |
| ¹³C | 115.0 – 149.0 | Singlets | Aromatic Carbons | C-OCF₃ is highly deshielded (~149 ppm). |
| ¹³C | 178.5 | Singlet | –COOH | Carboxyl carbon. |
| ¹⁹F | -58.2 | Singlet | –OCF₃ | Characteristic shift for an aromatic trifluoromethoxy group. |
Table 3: FT-IR (ATR) Key Absorptions
| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Functional Group | Causality |
| 2500 – 3300 | Broad, Strong | O–H stretch | Extensive intermolecular hydrogen bonding of the carboxylic acid dimer. |
| 1710 | Sharp, Strong | C=O stretch | Carbonyl stretching of the saturated aliphatic acid. |
| 1150 – 1250 | Strong, Multiple | C–F stretch | Highly polar C–F bonds result in massive dipole moment changes. |
| 750 | Medium | C–Cl stretch | Heavy atom vibration occurs in the fingerprint region. |
Table 4: LC-MS (ESI Negative Mode)
| m/z Observed | Ion Type | Relative Abundance | Causality |
| 267.00 | [M-H]⁻ (³⁵Cl) | 100% | Deprotonation of the carboxylic acid. |
| 269.00 | [M-H]⁻ (³⁷Cl) | ~33% | Natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1). |
Experimental Protocols for Spectral Acquisition
To ensure data integrity, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to minimize artifacts and maximize signal-to-noise ratios.
Protocol A: Multi-Nuclear NMR Spectroscopy
Modern digital NMR spectrometers provide highly reproducible quantitative data when parameters are set correctly[4].
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Sample Preparation: Weigh exactly 15–20 mg of the compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a clean, dry 5 mm NMR tube.
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Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for ¹H, ¹³C, and ¹⁹F nuclei to optimize probe sensitivity.
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¹H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans.
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¹³C Acquisition: Use a proton-decoupled sequence (e.g., zgpg30). Because quaternary carbons (like C-Cl, C-OCF₃, and COOH) relax slowly, increase the D1 to 3–5 seconds and acquire a minimum of 512 scans to achieve a distinct signal for the CF₃ quartet.
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¹⁹F Acquisition: Run a standard 1D fluorine sequence with proton decoupling. Acquire 32 scans with a spectral width broad enough to capture the -50 to -70 ppm region.
Protocol B: FT-IR Spectroscopy via ATR
Attenuated Total Reflectance (ATR) is the gold standard for FT-IR due to zero sample preparation and high reproducibility[5][6].
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Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and analytical-grade isopropanol. Allow the solvent to evaporate completely.
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Background Scan: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air to subtract atmospheric CO₂ and water vapor[7].
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Sample Application: Place 2–3 mg of the solid compound directly onto the center of the ATR crystal.
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Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the sample and the evanescent wave of the IR beam.
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Data Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.
Protocol C: LC-MS Analysis (ESI Negative Mode)
For carboxylic acids, negative Electrospray Ionization (ESI-) yields the cleanest spectra by readily forming the [M-H]⁻ anion[8][9].
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Sample Preparation: Prepare a 10 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v).
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Chromatography Setup: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase:
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Phase A: LC-MS grade Water + 0.1% Formic Acid.
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Phase B: LC-MS grade Acetonitrile.
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Gradient Elution: Run a gradient from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.
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MS Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 500. Look for the characteristic 267/269 m/z isotopic doublet eluting as a sharp peak.
Workflow Visualization
The following diagram illustrates the self-validating, multi-modal workflow required to definitively prove the structure of this fluorinated building block.
Fig 1: Multi-modal spectroscopic workflow for structural validation of fluorinated building blocks.
References
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Thermo Fisher Scientific. "Ácido 3-[3-cloro-5-(trifluorometoxi)fenil]propiónico, 94 %". Fisher Scientific Catalog. Available at: [Link]
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Royal Society of Chemistry. "Instrumental Platforms for NMR-based Metabolomics". RSC Books (2018). Available at: [Link]
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Bruker Corporation. "Attenuated Total Reflectance (ATR) - Benefits and Principles". Bruker Optics. Available at: [Link]
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National Institutes of Health (PMC). "Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples". PMC Database (2017). Available at: [Link]
Sources
- 1. 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid [cymitquimica.com]
- 2. Ácido 3-[3-cloro-5-(trifluorometoxi)fenil]propiónico, 94 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. Page loading... [guidechem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. research.wur.nl [research.wur.nl]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
